4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is a heterocyclic compound with the molecular formula C6H11Cl2N3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents to the pyrazolopyridine ring.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: A derivative with additional functional groups that modify its chemical properties.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups, which influence its solubility and reactivity. This makes it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFAYFILYYZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375237 | |
Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-44-1 | |
Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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